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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant
preclinical anti-leukemic activity. It belongs to the pyrido[2,3-d]pyrimidine subclass of
compounds. In preclinical studies, SAR103168 has shown efficacy in murine xenograft models
of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), impairing tumor growth
and inducing tumor regression.[1] These application notes provide a comprehensive overview
of the use of SAR103168 in in vivo xenograft models, including its mechanism of action,
experimental protocols, and available efficacy data.

Mechanism of Action

SAR103168 exerts its anti-tumor effects by inhibiting a range of tyrosine kinases crucial for
cancer cell proliferation, survival, and angiogenesis.[1][2] Its primary targets include:

e Src Family Kinases: SAR103168 is a potent inhibitor of the entire Src kinase family.
e Abl Kinase: The compound also inhibits Abl kinase.

¢ Angiogenic Receptor Tyrosine Kinases: SAR103168 targets key receptors involved in tumor
angiogenesis, including:

o Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
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By inhibiting these kinases, SAR103168 disrupts downstream signaling pathways, including
PYK2, P-130CAS, FAK, JNK, and MAPK, and has been shown to inhibit the phosphorylation of
STAT5 in AML cells.[1] This multi-targeted approach leads to the inhibition of proliferation and
induction of apoptosis in leukemic cells.[1][2]

Signaling Pathway Diagrams

Caption: Mechanism of action of SAR103168.

Data Presentation

Preclinical studies have demonstrated the in vivo efficacy of SAR103168 in several AML and
CML xenograft models. Administration of SAR103168 resulted in the impairment of tumor
growth and induction of tumor regression.[1]

] SAR103168
Cell Line Cancer Type Mouse Model .
Efficacy

Acute Myeloid Potent anti-tumor
KG1 _ SCID o

Leukemia activity

Acute Myeloid Potent anti-tumor
EOL-1 ) SCID o

Leukemia activity

] Acute Myeloid Potent anti-tumor

Kasumi-1 ) SCID o

Leukemia activity

Acute Myeloid Potent anti-tumor
CTV1 ) SCID o

Leukemia activity

Chronic Myeloid Potent anti-tumor
K562 _ SCID o

Leukemia activity
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SCID: Severe Combined Immunodeficiency

While specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth
inhibition, tumor volume curves) are not readily available in the public domain, the qualitative
evidence strongly supports the anti-tumor activity of SAR103168 in these models.[1]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo xenograft studies
with SAR103168. These should be adapted based on specific experimental goals and
institutional guidelines.

Cell Culture and Preparation

e Cell Lines: KG1, EOL-1, Kasumi-1, CTV1 (AML), or K562 (CML) cells should be obtained
from a reputable cell bank.

e Culture Conditions: Culture the cells in the recommended medium supplemented with fetal
bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

» Cell Viability: Before injection, assess cell viability using a method such as trypan blue
exclusion. Viability should be >90%.

o Cell Suspension: Resuspend the required number of cells in a sterile, serum-free medium or
phosphate-buffered saline (PBS) for injection.

Xenograft Model Establishment

Caption: Experimental workflow for xenograft studies.

e Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for
establishing AML and CML xenografts.

e Cell Inoculation: Subcutaneously inject 5-10 x 1076 cells in a volume of 100-200 pL into the
flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with
calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x
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Width~2) / 2.

e Randomization: When tumors reach a predetermined size (e.g., 100-200 mm”3), randomize
the mice into treatment and control groups.

SAR103168 Administration

Formulation:

« Intravenous (IV) Formulation: While the specific vehicle used in preclinical studies is not
detailed in available literature, a common approach for similar compounds is to dissolve
them in a vehicle such as a mixture of Solutol® HS15 and Ethanol. For the clinical trial,
SAR103168 was formulated as a concentrate for solution for infusion in vials containing 60
mg of SAR103168 in 3 mL of Solutol® HS15/Ethanol 75/25 (w/w) mixture. This concentrate
was then diluted for infusion.

e Oral (PO) Formulation: A common vehicle for oral administration of hydrophobic compounds
in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) or a solution in a
mixture such as PEG400.

Dosage and Schedule:

» Effective Doses: Preclinical studies have identified the following as active doses in various
tumor models:

o Intravenous (IV): 16.7 mg/kg
o Oral (PO): 2 x 40 mg/kg (twice daily)
e Administration:
o IV: Administer the formulated SAR103168 via tail vein injection.
o PO: Administer the formulated SAR103168 using oral gavage.

o Treatment Schedule: The treatment schedule should be defined based on the experimental
design (e.g., daily, every other day) for a specified duration.
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Efficacy Assessment

e Tumor Volume: Continue to measure tumor volume throughout the study.

o Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
e Endpoint: At the end of the study, euthanize the mice and excise the tumors.
e Tumor Weight: Measure the weight of the excised tumors.

o Further Analysis: Tumors can be processed for further analysis, such as
immunohistochemistry or western blotting, to assess the in-vivo effects of SAR103168 on its
molecular targets.

Conclusion

SAR103168 is a promising multi-targeted kinase inhibitor with demonstrated preclinical efficacy
in AML and CML xenograft models. The provided protocols and information are intended to
guide researchers in designing and executing in vivo studies to further evaluate the therapeutic
potential of this compound. Careful consideration of the experimental design, including the
choice of cell line, animal model, and drug formulation, is critical for obtaining robust and
reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for SAR103168 in In
Vivo Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-for-in-vivo-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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